3-(4-(Hydroxymethyl)phenoxy)phthalonitrile

Phthalonitrile Monomers Thermal Properties Material Processing

This 3-substituted HPN is essential for breaking phthalocyanine macrocycle symmetry—a function the 4-isomer (CAS 649553-07-1) cannot achieve. Its defined mp of 122-123°C provides a controlled processing window for self-promoted thermal polymerization (225°C, no curing additives required), yielding resins with 50-73% char at 800°C. The asymmetric architecture enables tailored optoelectronic properties for PDT photosensitizers, organic dyes, and BNCT agents. Though synthetic yield (~74%) is lower than the 4-isomer (~89%), this monomer is the only route to asymmetric phthalocyanines. Verify regiospecificity before procurement.

Molecular Formula C15H10N2O2
Molecular Weight 250.25
CAS No. 649553-08-2
Cat. No. B3029405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Hydroxymethyl)phenoxy)phthalonitrile
CAS649553-08-2
Molecular FormulaC15H10N2O2
Molecular Weight250.25
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC2=CC=C(C=C2)CO)C#N)C#N
InChIInChI=1S/C15H10N2O2/c16-8-12-2-1-3-15(14(12)9-17)19-13-6-4-11(10-18)5-7-13/h1-7,18H,10H2
InChIKeyOCNLKRIYTJEXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-(Hydroxymethyl)phenoxy)phthalonitrile (CAS 649553-08-2): A Key Monomer for Asymmetric Phthalocyanine Synthesis


3-(4-(Hydroxymethyl)phenoxy)phthalonitrile (CAS 649553-08-2) is a substituted phthalonitrile derivative with the molecular formula C15H10N2O2 and a molecular weight of 250.25 g/mol . As a member of the hydroxy-containing phthalonitrile (HPN) class, it features a hydroxymethylphenoxy group attached to the phthalonitrile core at the 3-position [1]. This compound serves as a specialized intermediate, particularly valued in the production of asymmetrically substituted phthalocyanines, which are crucial for tailoring optical and electronic properties in dyes, sensors, and photodynamic therapy applications [2].

Why 3-(4-(Hydroxymethyl)phenoxy)phthalonitrile Cannot Be Replaced by its 4-Isomer or Other Phthalonitriles


Generic substitution of 3-(4-(Hydroxymethyl)phenoxy)phthalonitrile with its 4-isomer (CAS 649553-07-1) or other phthalonitrile monomers is not scientifically valid due to quantifiable differences in physical properties and synthetic outcomes. The 3-substituted isomer exhibits a distinct melting point (122-123°C) , which directly impacts processing and purification protocols compared to analogs. Furthermore, the regiochemistry of substitution governs the symmetry of the resulting phthalocyanine macrocycle; the 3-position is essential for generating asymmetrically substituted phthalocyanines with tailored optoelectronic properties, a function not readily achieved with the 4-substituted isomer [1]. Finally, synthetic efficiency differs significantly, with the 3-isomer showing a lower yield (~74%) in specific coupling reactions compared to its 4-isomer (~89%), indicating a unique reactivity profile that must be accounted for in synthetic planning [2].

Quantitative Differentiation of 3-(4-(Hydroxymethyl)phenoxy)phthalonitrile from the 4-Isomer and Class Analogs


Melting Point Differentiation: Lower Processing Temperature vs. 4-Isomer

The 3-(4-(Hydroxymethyl)phenoxy)phthalonitrile isomer exhibits a well-defined melting point of 122-123 °C, a key parameter for purification and formulation . In contrast, the melting point for the 4-isomer (4-(4-(Hydroxymethyl)phenoxy)phthalonitrile, CAS 649553-07-1) is not reliably documented in standard databases, suggesting it may be a liquid or amorphous solid at room temperature, which presents different handling and purification challenges. This 122-123 °C melting point for the 3-isomer is lower than that of many common phthalonitrile monomers like biphenyl phthalonitrile (BPh), which typically melt above 200 °C, potentially offering a wider processing window for melt-based polymerization techniques [1].

Phthalonitrile Monomers Thermal Properties Material Processing

Solubility Profile: Quantified Aqueous Insolubility vs. Organic-Soluble 4-Isomer

The aqueous solubility of 3-(4-(Hydroxymethyl)phenoxy)phthalonitrile is calculated to be 0.022 g/L at 25 °C, classifying it as practically insoluble in water . This is a stark contrast to the 4-isomer, which is described as exhibiting 'good solubility in common organic solvents' and possesses a hydrophilic character due to the hydroxymethyl group [1]. This difference in solvent affinity is critical for selecting appropriate reaction media for polymerization or phthalocyanine synthesis; the 3-isomer's poor water solubility may necessitate the use of polar aprotic solvents like DMF or DMSO for homogeneous reactions.

Phthalonitrile Monomers Solubility Parameters Reaction Medium Design

Synthetic Efficiency and Structural Specificity: Yield Trade-off for Asymmetric Phthalocyanine Precursors

In the synthesis of tetrasubstituted Zn(II)-phthalocyanines via nucleophilic aromatic substitution of nitrophthalonitrile with 4-hydroxybenzyl alcohol, the 3-substituted isomer (target compound) is obtained in approximately 74% yield, while the 4-substituted isomer is obtained in approximately 89% yield under identical reaction conditions [1]. This 15% difference in yield is significant for cost-sensitive procurement. However, the lower-yielding 3-isomer is specifically procured because it enables the synthesis of asymmetrically substituted phthalocyanines, which are critical for achieving tailored optical and electronic properties not accessible with the more symmetrical 4-isomer-derived macrocycles [2].

Phthalocyanine Synthesis Reaction Yield Asymmetric Macrocycles

High-Impact Application Scenarios for 3-(4-(Hydroxymethyl)phenoxy)phthalonitrile Based on Verifiable Differentiation


Synthesis of Asymmetric Phthalocyanines for Tailored Optoelectronics and Photodynamic Therapy

3-(4-(Hydroxymethyl)phenoxy)phthalonitrile is the monomer of choice for synthesizing asymmetrically substituted phthalocyanines. Its 3-substitution pattern is essential for breaking the symmetry of the phthalocyanine macrocycle, a structural feature that directly influences the compound's optical absorption, emission, and singlet oxygen generation efficiency. This makes it invaluable for developing advanced photosensitizers in photodynamic therapy (PDT) and for engineering dyes with specific absorption bands for organic electronics [1]. The trade-off of a lower synthetic yield (~74%) is justified by the unique properties of the resulting asymmetric macrocycles, which cannot be replicated using the higher-yielding 4-isomer [2].

Self-Promoted Curing Phthalonitrile Resins with Tailored Thermal Properties

As a member of the hydroxy-containing phthalonitrile (HPN) class, this compound can undergo self-promoted thermal polymerization at 225 °C without the need for external curing additives, a significant advantage over conventional phthalonitriles that require catalysts [3]. The resulting polymers exhibit high char yields (50-73% at 800 °C) and 5% weight loss temperatures between 320-420 °C, making them suitable for high-temperature composite matrices and adhesives. The specific thermal and curing behavior of a resin formulated from this monomer will be determined by its unique molecular structure, including its 3-substitution pattern and defined melting point (122-123 °C), which offers a controlled processing window .

Design of Boron-Rich Agents for Boron Neutron Capture Therapy (BNCT)

The compound has been specifically utilized as a key intermediate in the synthesis of tetrasubstituted Zn(II)-phthalocyanines carrying four carboranyl units (40 boron atoms, 27.5% boron by weight) for potential application in BNCT [2]. The 3-substituted phthalonitrile is critical for achieving the desired spatial orientation of the carboranyl units on the phthalocyanine macrocycle, which influences the agent's biodistribution, cellular uptake, and therapeutic efficacy. This application leverages the compound's structural specificity, with procurement decisions driven by the need for a defined, albeit lower-yielding, synthetic pathway to a high-value therapeutic candidate.

Technical Documentation Hub

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